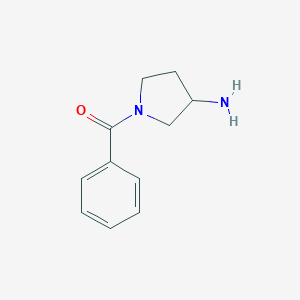

1-Benzoylpyrrolidin-3-amine

Descripción general

Descripción

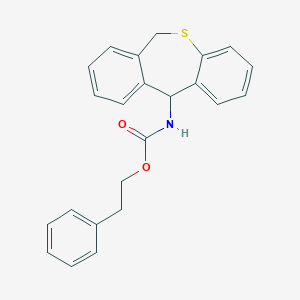

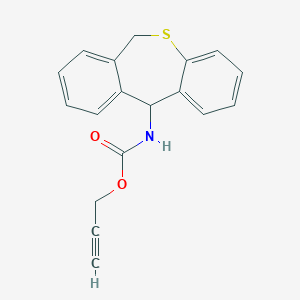

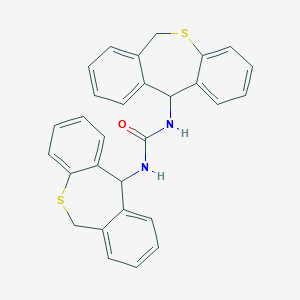

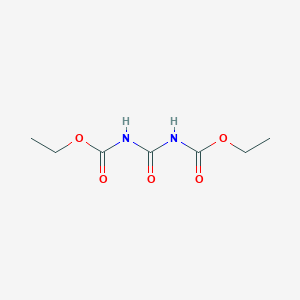

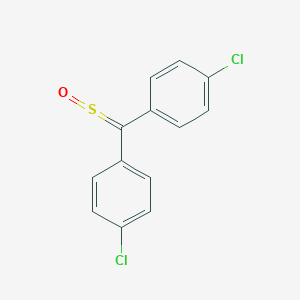

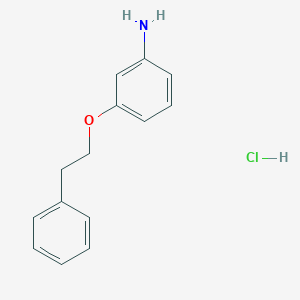

1-Benzoylpyrrolidin-3-amine is a compound with the molecular formula C11H14N2O. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .

Synthesis Analysis

The synthesis of 1-Benzoylpyrrolidin-3-amine or similar compounds often involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 1-Benzoylpyrrolidin-3-amine is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Amines are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .Chemical Reactions Analysis

Amines, including 1-Benzoylpyrrolidin-3-amine, can act as weak organic bases . They can form intermolecular hydrogen bonds using their lone pair of electrons on the nitrogen atom .Physical And Chemical Properties Analysis

Amines, including 1-Benzoylpyrrolidin-3-amine, have the ability to form intermolecular hydrogen bonds due to the polar nature of primary and secondary amines . Lower aliphatic amines are soluble in water, but solubility decreases with an increase in the molecular mass of amines due to the increase in the size of the hydrophobic alkyl group .Aplicaciones Científicas De Investigación

a. Receptor Ligands:

Environmental Applications

1-Benzoylpyrrolidin-3-amine contributes to sustainable technologies:

a. Carbon Capture:Keywords: Amines, Synthesis, Reactivity, Properties, Applications, Organic Chemistry, Medicinal Chemistry, Materials Science, Catalysis, Biomolecules .

Direcciones Futuras

The future directions of research involving 1-Benzoylpyrrolidin-3-amine or similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .

Propiedades

IUPAC Name |

(3-aminopyrrolidin-1-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCPFGTXVLZUDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoylpyrrolidin-3-amine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.